molecular formula C11H18ClN B13507566 Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B13507566
M. Wt: 199.72 g/mol
InChI Key: QUZNTSZEJPLAIN-UHFFFAOYSA-N
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Description

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a methyl group and a bulky (2,4,6-trimethylphenyl)methyl substituent bonded to the nitrogen atom. The hydrochloride salt enhances its stability and aqueous solubility, a common strategy for improving the physicochemical properties of amine-containing compounds.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-5-9(2)11(7-12-4)10(3)6-8;/h5-6,12H,7H2,1-4H3;1H

InChI Key

QUZNTSZEJPLAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the alkylation of 2,4,6-trimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Substituted Benzylamine Hydrochlorides

Key Compound: 1H-Imidazole,5-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (CAS: 78892-81-6)
  • Structural Differences : This compound features an imidazole ring substituted with the same (2,4,6-trimethylphenyl)methyl group as the target compound but differs in the amine structure (imidazole vs. aliphatic secondary amine).
Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Key Substituents
Methyl[(2,4,6-trimethylphenyl)methyl]amine HCl Not Provided C₁₂H₁₈ClN Aliphatic secondary amine
1H-Imidazole,5-[(2,4,6-trimethylphenyl)methyl]-, HCl 78892-81-6 C₁₃H₁₇ClN₂ Imidazole + aromatic substituent
Methylamine Hydrochloride 593-51-1 CH₃NH₂·HCl Primary aliphatic amine

Comparison with Simple Aliphatic Amine Salts

Key Compound: Methylamine Hydrochloride (CAS: 593-51-1)
  • Structural Differences : Methylamine hydrochloride is a primary amine salt lacking the aromatic substituents of the target compound.
  • Functional Implications : The absence of bulky groups in methylamine HCl results in higher water solubility (freely soluble in water) and lower lipophilicity. This contrasts with the target compound, where the trimethylphenyl group likely reduces aqueous solubility but enhances membrane permeability .

Comparison with Complex Pharmaceutical Amines

Key Compound: Ethylphenidate Hydrochloride (CAS: 19716-79-1)
  • Structural Differences : Ethylphenidate HCl contains a piperidine ring and an ethyl ester, unlike the target compound’s simple benzylamine structure.
  • Functional Implications: The ester and piperidine groups in ethylphenidate contribute to its pharmacological activity as a central nervous system (CNS) stimulant.

Key Research Findings and Trends

  • Lipophilicity : Bulky aromatic substituents (e.g., 2,4,6-trimethylphenyl) increase logP values, favoring lipid solubility. This trend is evident when comparing the target compound to methylamine HCl .
  • Stability: Hydrochloride salts generally improve thermal stability. The target compound’s stability may exceed that of non-salt forms but could be lower than imidazole derivatives due to the absence of aromatic stabilization .
  • Synthetic Utility : The (2,4,6-trimethylphenyl)methyl group is a sterically hindered substituent, which may influence reaction kinetics in synthetic pathways compared to simpler amines .

Biological Activity

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amine derivative characterized by a trimethyl-substituted phenyl group. Its structural formula can be represented as follows:

C12H19NHCl\text{C}_{12}\text{H}_{19}\text{N}\cdot \text{HCl}

This compound exhibits properties typical of tertiary amines, including nucleophilicity due to the presence of the nitrogen atom.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways.

Biological Activities

Research indicates that this compound has several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit the proliferation of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells.
  • Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell types.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedCell Line/OrganismIC50 Value (µM)
CytotoxicityInhibition of cell growthHeLa10
Caco-212
AntimicrobialInhibition of bacterial growthS. aureus8
E. coli7

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Drug Development : Its potential as a lead compound in the synthesis of new pharmaceuticals targeting cancer and infectious diseases is under investigation.
  • Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.

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